Cas no 1504-06-9 (3-Methyloxindole)

3-Methyloxindole 化学的及び物理的性質
名前と識別子
-
- 3-METHYLOXINDOLE 96
- (R,S)-3-Methyl-1,3-dihydro-indol-2-one
- 3-Methyl-1,3-dihydro-indol-2-one
- 3-Methyloxyindole
- 3-Methyl-2-oxindole
- 3-Methyloxindole
- 3-methyl-1,3-dihydroindol-2-one
- 3-Methyl-2-indolinone
- 3-methylindolin-2-one
- 1,3-Dihydro-3-Methyl-2H-indol-2-one
- 3-Methyl-2-oxindole,3-Methyloxindole
- 3-METHYLOXINDOLE 96
- 3-METHYLOXINDOLE 96%
- 3-Methyl-2-oxindole 96%
- 2H-Indol-2-one, 1,3-dihydro-3-methyl-
- 3-methyl-2,3-dihydro-1H-indol-2-one
- 3-methyl-1,3-dihydro-2H-indol-2-one
- 2H-Indol-2-one,1,3-dihydro-3-methyl-
- 3-Methyl-3H-indol-2-ol
- AKOS005203128
- FT-0651716
- MFCD04037370
- SCHEMBL260994
- SB66128
- UNII-M6O509COF9
- 1504-06-9
- CS-W018206
- NS00074027
- C02366
- D84199
- DTXSID30933933
- SY107448
- ATROXINDOLE
- Q-102635
- Z425452744
- 2-INDOLINONE, 3-METHYL
- M6O509COF9
- BBZCPUCZKLTAJQ-UHFFFAOYSA-N
- HY-W017490
- 3-METHYL-2-INDOLINONE, (+/-)-
- 3-Methyl-2-oxindole, 96%
- CHEBI:17397
- AMY012
- AS-63074
- PD065646
- J70.978F
- 3-METHYL-1H-INDOL-2(3H)-ONE
- EN300-42061
- 1,3-Dihydro-3-methyl-2H-indol-2-one; 3-Methyl-2-indolinone;
-
- MDL: MFCD04037370
- インチ: 1S/C9H9NO/c1-6-7-4-2-3-5-8(7)10-9(6)11/h2-6H,1H3,(H,10,11)
- InChIKey: BBZCPUCZKLTAJQ-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])(C([H])([H])[H])C2=C([H])C([H])=C([H])C([H])=C2N1[H]
計算された属性
- せいみつぶんしりょう: 147.06800
- どういたいしつりょう: 147.068
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1
- 互変異性体の数: 3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- 色と性状: グレイイエロー粉末。
- 密度みつど: 1.123±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 117-121 °C (lit.)
- ふってん: 279.3°Cat760mmHg
- フラッシュポイント: 157.9°C
- 屈折率: 1.554
- ようかいど: 微溶性(11 g/l)(25ºC)、
- すいようせい: Insoluble in water.
- PSA: 29.10000
- LogP: 1.88020
- ようかいせい: 未確定
3-Methyloxindole セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
3-Methyloxindole 税関データ
- 税関コード:2933790090
- 税関データ:
中国税関コード:
2933790090概要:
2933790090その他のラクタム。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:9.0% 一般関税:20.0%
申告要素:
製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください
要約:
2933790090。その他のラクタム。付加価値税:17.0%税金還付率:9.0%最恵国関税:9.0%. General tariff:20.0%
3-Methyloxindole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-5g |
3-Methyloxindole |
1504-06-9 | 97% | 5g |
¥273.0 | 2022-03-01 | |
abcr | AB206649-25 g |
3-Methyloxindole, 97%; . |
1504-06-9 | 97% | 25g |
€393.30 | 2023-06-23 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-250mg |
3-Methyloxindole |
1504-06-9 | 250mg |
¥66.0 | 2021-09-08 | ||
Enamine | EN300-42061-1.0g |
3-methyl-2,3-dihydro-1H-indol-2-one |
1504-06-9 | 95% | 1g |
$32.0 | 2023-05-03 | |
abcr | AB206649-10 g |
3-Methyloxindole, 97%; . |
1504-06-9 | 97% | 10g |
€204.10 | 2023-06-23 | |
Apollo Scientific | OR53155-5g |
3-Methyl-2-oxindole |
1504-06-9 | 97% | 5g |
£76.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-25g |
3-Methyloxindole |
1504-06-9 | 25g |
¥1176.0 | 2021-09-08 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD88264-1g |
3-Methyloxindole |
1504-06-9 | 97% | 1g |
¥96.0 | 2022-03-01 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M53440-1g |
3-Methyloxindole |
1504-06-9 | 1g |
¥96.0 | 2021-09-08 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031360-25g |
3-Methyloxindole |
1504-06-9 | 96% | 25g |
¥1367 | 2024-05-25 |
3-Methyloxindole サプライヤー
3-Methyloxindole 関連文献
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Moreshwar B. Chaudhari,Nirmala Mohanta,Akanksha M. Pandey,Madhusoodhanan Vandana,Krishanpal Karmodiya,Boopathy Gnanaprakasam React. Chem. Eng. 2019 4 1277
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Xavier Companyó,Guillem Valero,Oriol Pineda,Teresa Calvet,Mercè Font-Bardía,Albert Moyano,Ramon Rios Org. Biomol. Chem. 2012 10 431
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Giovanni Di Gregorio,Michele Mari,Silvia Bartolucci,Francesca Bartoccini,Giovanni Piersanti Org. Chem. Front. 2018 5 1622
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4. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinonesRenato Dalpozzo,Giuseppe Bartoli,Giorgio Bencivenni Chem. Soc. Rev. 2012 41 7247
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Wen-Fu Cheng,Ling-Yan Chen,Fang-Fang Xu,Wei-Yu Lin,Xinfeng Ren,Ya Li Org. Biomol. Chem. 2019 17 885
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Lakshmana K. Kinthada,Santanu Ghosh,Subhadip De,Subhajit Bhunia,Dhananjay Dey,Alakesh Bisai Org. Biomol. Chem. 2013 11 6984
-
7. Recent advances in organocatalytic methods for the synthesis of disubstituted 2- and 3-indolinonesRenato Dalpozzo,Giuseppe Bartoli,Giorgio Bencivenni Chem. Soc. Rev. 2012 41 7247
-
Moreshwar B. Chaudhari,Nirmala Mohanta,Akanksha M. Pandey,Madhusoodhanan Vandana,Krishanpal Karmodiya,Boopathy Gnanaprakasam React. Chem. Eng. 2019 4 1277
-
Ke Shen,Xiaohua Liu,Lili Lin,Xiaoming Feng Chem. Sci. 2012 3 327
-
Akshay Kumar,Swapandeep Singh Chimni RSC Adv. 2012 2 9748
3-Methyloxindoleに関する追加情報
Recent Advances in the Study of 3-Methyloxindole (CAS: 1504-06-9) in Chemical Biology and Pharmaceutical Research
3-Methyloxindole (CAS: 1504-06-9) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile biological activities and potential therapeutic applications. Recent studies have shed light on its molecular mechanisms, synthetic pathways, and pharmacological properties, positioning it as a promising candidate for drug development. This research brief consolidates the latest findings on 3-Methyloxindole, providing a comprehensive overview of its current status in scientific research.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of 3-Methyloxindole derivatives for enhanced bioactivity. The research team employed computational modeling and structure-activity relationship (SAR) analysis to design novel analogs with improved binding affinity to target proteins. Their findings demonstrated that specific substitutions at the 3-position of the oxindole core significantly increased the compound's inhibitory effects on key enzymatic pathways involved in inflammatory responses.
In the field of oncology, recent investigations have revealed the potential of 3-Methyloxindole as a scaffold for developing anticancer agents. A 2024 preclinical study published in Bioorganic & Medicinal Chemistry Letters reported that certain 3-Methyloxindole derivatives exhibited potent antiproliferative activity against multiple cancer cell lines, with IC50 values in the low micromolar range. Mechanistic studies indicated that these compounds induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspase pathways.
The synthetic chemistry of 3-Methyloxindole has also seen significant advancements. A novel catalytic asymmetric synthesis method was developed in 2023, enabling the production of enantiomerically pure 3-Methyloxindole derivatives with high yield and excellent stereoselectivity. This breakthrough, published in Angewandte Chemie, has important implications for the development of chiral pharmaceuticals based on the 3-Methyloxindole framework.
Pharmacokinetic studies of 3-Methyloxindole derivatives have progressed considerably, with recent research focusing on improving their metabolic stability and bioavailability. A 2024 study in Drug Metabolism and Disposition characterized the phase I and phase II metabolism of lead compounds, identifying key metabolic soft spots and guiding further structural modifications to enhance drug-like properties.
The therapeutic potential of 3-Methyloxindole extends beyond oncology, with emerging evidence suggesting its utility in neurodegenerative diseases. A groundbreaking 2023 study in ACS Chemical Neuroscience demonstrated that certain 3-Methyloxindole derivatives could cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease, potentially through modulation of tau protein aggregation.
From a safety perspective, recent toxicological evaluations of 3-Methyloxindole derivatives have provided valuable data for future clinical development. A comprehensive 2024 assessment published in Regulatory Toxicology and Pharmacology established preliminary safety profiles for several lead compounds, identifying favorable therapeutic windows for further investigation.
In conclusion, the growing body of research on 3-Methyloxindole (1504-06-9) underscores its importance as a privileged scaffold in medicinal chemistry. The compound's structural versatility, combined with its diverse biological activities, positions it as a valuable template for developing novel therapeutic agents across multiple disease areas. Future research directions likely include further optimization of drug-like properties, expansion into additional therapeutic indications, and advancement of promising candidates into clinical trials.
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